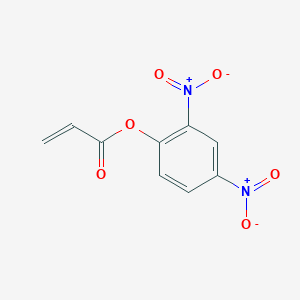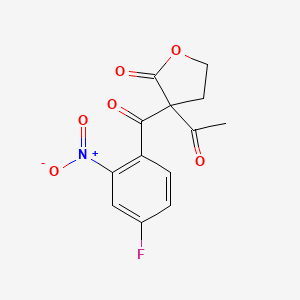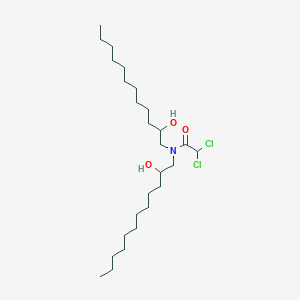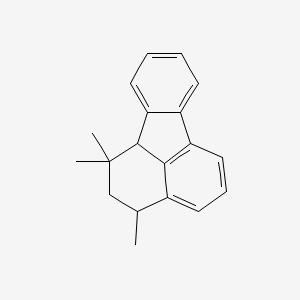
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14 This compound is a derivative of fluoranthene, characterized by the presence of three methyl groups and a partially hydrogenated structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene typically involves the hydrogenation of fluoranthene derivatives. One common method includes the catalytic hydrogenation of fluoranthene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{Fluoranthene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxygenated derivatives.
Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or nickel (Ni).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under controlled conditions.
Major Products Formed
Oxidation: Oxygenated derivatives such as ketones, alcohols, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound with a fully aromatic structure.
1,2,3,4-Tetrahydrofluoranthene: A partially hydrogenated derivative with different hydrogenation sites.
1,1,6-Trimethylnaphthalene: Another PAH with a similar structure but different methyl group positions.
Uniqueness
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene is unique due to its specific methylation pattern and hydrogenation state. These structural features confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various scientific investigations and applications.
Properties
CAS No. |
63041-28-1 |
|---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1,1,3-trimethyl-3,10b-dihydro-2H-fluoranthene |
InChI |
InChI=1S/C19H20/c1-12-11-19(2,3)18-16-8-5-4-7-14(16)15-10-6-9-13(12)17(15)18/h4-10,12,18H,11H2,1-3H3 |
InChI Key |
QSCUYTRYTKWEHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C3=CC=CC=C3C4=C2C1=CC=C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


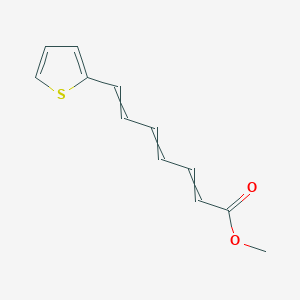
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
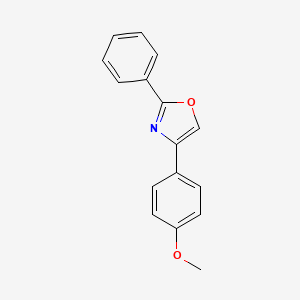
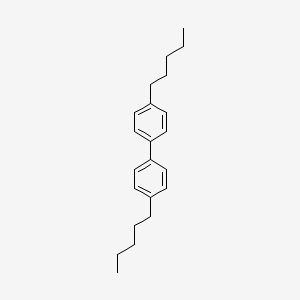
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

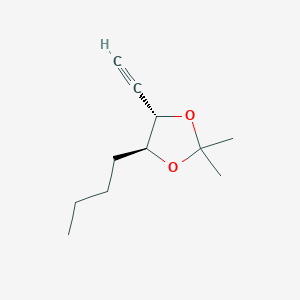
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
